![molecular formula C14H17NO2 B2981385 N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide CAS No. 2411271-48-0](/img/structure/B2981385.png)
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide, also known as PACOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACOC is a cyclic amide that contains an epoxide functional group, making it a unique and versatile molecule for various biological studies.
Applications De Recherche Scientifique
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and neurotoxicity.
Mécanisme D'action
The mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves its interaction with various cellular targets, including enzymes and proteins. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can induce apoptosis and inhibit cell proliferation in cancer cells. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is a protein involved in regulating inflammation and glucose metabolism. By activating PPARγ, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can reduce inflammation and improve glucose metabolism.
Biochemical and Physiological Effects:
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide induces apoptosis and inhibits cell proliferation, leading to decreased tumor growth. Inflammatory cells treated with N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide show reduced production of cytokines and chemokines, indicating a decrease in inflammation. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to improve glucose metabolism in adipocytes, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide.
Orientations Futures
There are several future directions for research on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide for these applications. Additionally, the mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide needs to be further elucidated to fully understand its effects on cellular targets. Finally, the development of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide derivatives with improved solubility and reduced toxicity may enhance its potential as a therapeutic agent.
In conclusion, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its unique structure and mechanism of action make it a valuable tool for scientific research. Further studies on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide are needed to fully understand its effects and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves the reaction of N-(1-phenylcyclobutyl)methanesulfonamide with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide as a white solid. This synthesis method has been optimized for high yield and purity, making N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide a readily available compound for scientific research.
Propriétés
IUPAC Name |
N-[(1-phenylcyclobutyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(12-9-17-12)15-10-14(7-4-8-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVLOYUOXWXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

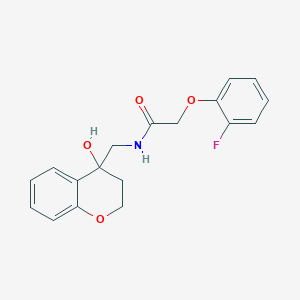
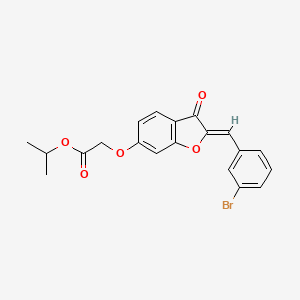
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)
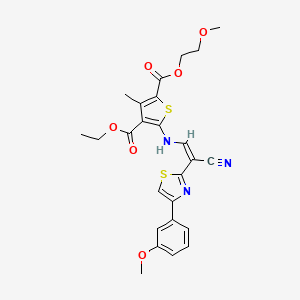
![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B2981312.png)
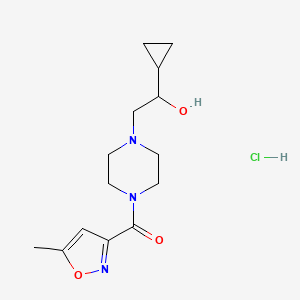
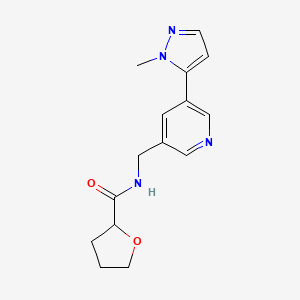
![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)
![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)